molecular formula C12H11N5OS3 B2874323 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 950250-21-2

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2874323
CAS No.: 950250-21-2
M. Wt: 337.43
InChI Key: LDSJHOMKSQMICF-UHFFFAOYSA-N
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Description

The compound “N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide” contains several functional groups including a thiadiazole ring, a benzothiadiazole ring, a carboxamide group, and a propylsulfanyl group . These functional groups suggest that the compound could have potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-deficient nature of the thiadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates significant potential in developing antimicrobial and antifungal agents from derivatives of thiadiazole. Sych et al. (2019) synthesized derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans. These findings highlight the compound's promise for further antimicrobial studies (Sych et al., 2019).

Carbonic Anhydrase Inhibitory Properties

Novel metal complexes of related thiadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes, demonstrating significant inhibitory effects compared to the control compound acetazolamide. This suggests potential therapeutic applications in diseases where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).

Corrosion Inhibition

Thiadiazole derivatives have also been evaluated for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated superior inhibition efficiency against steel corrosion in acidic solutions, suggesting applications in corrosion prevention technologies (Hu et al., 2016).

Anticancer Activity

Compounds incorporating the thiadiazole moiety have been synthesized and tested for their anticancer properties. Tiwari et al. (2017) found that certain derivatives exhibited promising anticancer activity against various human cancer cell lines, indicating their potential as leads for the development of new cancer therapies (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. It’s important to handle all new compounds with care until their safety profiles are well-established .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the known activities of similar compounds, it could be a promising candidate for further study .

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS3/c1-2-5-19-12-16-15-11(20-12)13-10(18)7-3-4-8-9(6-7)21-17-14-8/h3-4,6H,2,5H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJHOMKSQMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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